
CID 71334739
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71334739 is a useful research compound. Its molecular formula is Ce3Sn7 and its molecular weight is 1251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of a chemical compound typically involves several synthetic routes and reaction conditions. These methods can vary depending on the desired purity, yield, and application of the compound. Common synthetic routes include:
Direct Synthesis: Combining reactants under specific conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction and improve yield.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of a compound like CID 71334739 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacing one functional group with another in the molecule.
Addition: Adding atoms or groups to a molecule without removing any atoms.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the compound’s structure and desired transformation. Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are also crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the starting material and the type of reaction. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, compounds like CID 71334739 can be used as intermediates in the synthesis of more complex molecules. They may also serve as reagents or catalysts in various chemical reactions.
Biology
In biological research, such compounds might be used to study biochemical pathways, enzyme interactions, or cellular processes. They can also serve as probes or markers in molecular biology experiments.
Medicine
In medicine, compounds with specific biological activities can be developed into therapeutic agents. They might be used to treat diseases, modulate biological pathways, or serve as diagnostic tools.
Industry
In industrial applications, chemical compounds are used in the production of materials, pharmaceuticals, agrochemicals, and other products. They can also be used in processes such as polymerization, catalysis, and material modification.
Mécanisme D'action
The mechanism of action of a compound involves understanding how it interacts with biological targets and pathways. This includes:
Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.
Enzyme Inhibition: It might inhibit the activity of enzymes, affecting metabolic pathways.
Signal Transduction: The compound could modulate signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to CID 71334739 can be identified based on their chemical structure and properties. These might include analogs with slight modifications to their molecular structure.
Uniqueness
The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and biological activity
Conclusion
While specific details about this compound were not available, this framework provides a comprehensive overview of how to discuss a chemical compound’s preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
Ce3Sn7 |
|---|---|
Poids moléculaire |
1251.3 g/mol |
InChI |
InChI=1S/3Ce.7Sn |
Clé InChI |
BMOQLOWXCKGJEC-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
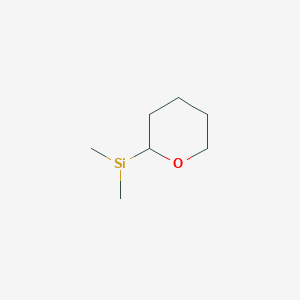
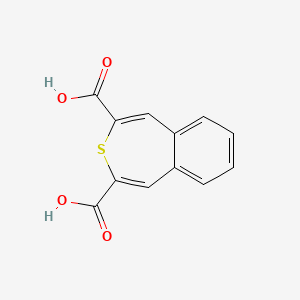
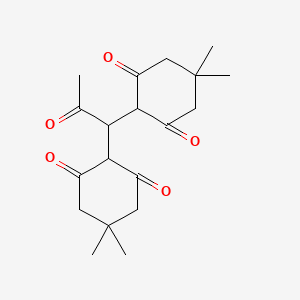

![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)

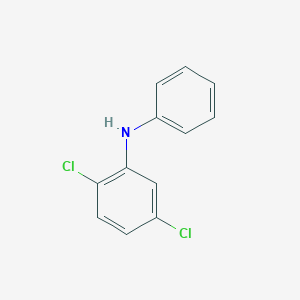
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)
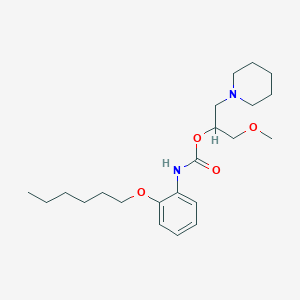

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
